2,2'-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate
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Overview
Description
2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate is an organic compound with the molecular formula C22H24ClN5O7 It is known for its complex structure, which includes multiple aromatic rings, azo groups, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate typically involves the following steps:
Diazotization: The starting material, 2-chloro-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol under alkaline conditions to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitro group can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bisethanol: Similar structure but lacks the acetyl groups.
2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol: Similar structure but with hydroxyl groups instead of acetyl groups.
Uniqueness
2,2’-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl groups enhance its stability and solubility, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
68413-42-3 |
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Molecular Formula |
C21H23ClN4O6 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C21H23ClN4O6/c1-14-12-17(25(8-10-31-15(2)27)9-11-32-16(3)28)4-6-20(14)23-24-21-7-5-18(26(29)30)13-19(21)22/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
BDAQFSJXVZDVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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